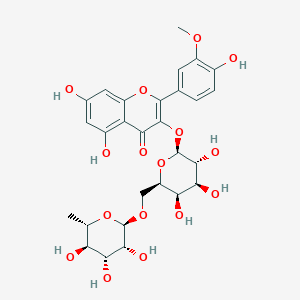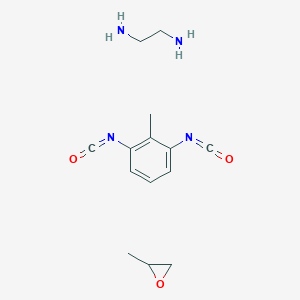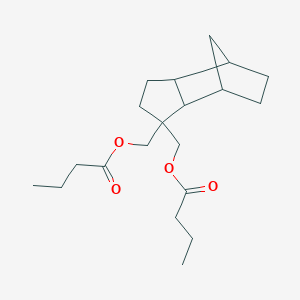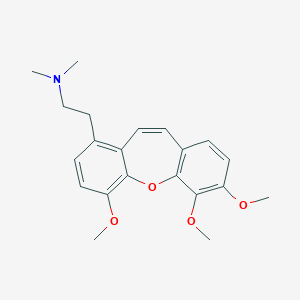
N-Methylpyrenzepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methylpyrenzepine (NMP) is a chemical compound that is widely used in scientific research. It belongs to the class of pyrenzepine analogs, which are known for their selective muscarinic receptor antagonism. NMP has been found to have potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.
Mecanismo De Acción
N-Methylpyrenzepine exerts its pharmacological effects by binding to the mAChRs and blocking the action of acetylcholine. This results in the inhibition of downstream signaling pathways that are activated by mAChRs. The specific mechanism of action of N-Methylpyrenzepine is still under investigation, but it is believed to involve allosteric modulation of the receptor.
Biochemical and Physiological Effects:
N-Methylpyrenzepine has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the release of acetylcholine from cholinergic neurons, reduce the activity of the parasympathetic nervous system, and modulate the release of neurotransmitters such as dopamine and serotonin. In addition, N-Methylpyrenzepine has been found to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-Methylpyrenzepine in lab experiments is its selectivity for the M1 and M3 subtypes of mAChRs. This allows researchers to study the specific roles of these receptors without interference from other subtypes. However, one limitation of N-Methylpyrenzepine is its relatively low potency compared to other mAChR antagonists. This can make it difficult to achieve complete inhibition of the receptors at low concentrations.
Direcciones Futuras
There are several future directions for research on N-Methylpyrenzepine. One area of interest is the development of more potent and selective analogs of N-Methylpyrenzepine that can be used as tools for studying the mAChR system. Another direction is the investigation of the therapeutic potential of N-Methylpyrenzepine and related compounds for the treatment of various diseases, including Alzheimer's disease and schizophrenia. Finally, further research is needed to fully understand the mechanism of action of N-Methylpyrenzepine and its effects on the mAChR system.
Métodos De Síntesis
The synthesis of N-Methylpyrenzepine involves the reaction of pyrenzepine with methyl iodide in the presence of a base. The resulting product is then purified using column chromatography. The yield of N-Methylpyrenzepine is typically around 50%.
Aplicaciones Científicas De Investigación
N-Methylpyrenzepine has been extensively used in scientific research as a tool to study the muscarinic acetylcholine receptor (mAChR) system. It has been found to be a selective antagonist of the M1 and M3 subtypes of mAChRs. This selectivity has made it a valuable tool for studying the physiological and pathological roles of these receptors.
Propiedades
Número CAS |
107425-93-4 |
|---|---|
Nombre del producto |
N-Methylpyrenzepine |
Fórmula molecular |
C20H23N5O2 |
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
5-methyl-11-[2-(4-methylpiperazin-1-yl)acetyl]pyrido[2,3-b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C20H23N5O2/c1-22-10-12-24(13-11-22)14-18(26)25-16-7-4-3-6-15(16)20(27)23(2)17-8-5-9-21-19(17)25/h3-9H,10-14H2,1-2H3 |
Clave InChI |
PZVVUTSKTYDREI-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)N(C4=C2N=CC=C4)C |
SMILES canónico |
CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)N(C4=C2N=CC=C4)C |
Otros números CAS |
107425-93-4 |
Sinónimos |
(N-methyl)pirenzepine N-methylpyrenzepine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-(diethylamino)ethyl]-1H-indole-2,3-dione](/img/structure/B34103.png)









